Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate
Description
Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted at the 2-position with a 2-phenylquinoline-4-carboxamido group and at the 4-position with a 4-fluorophenyl moiety. The ethyl ester at the 3-position enhances solubility and modulates reactivity. This compound integrates multiple pharmacophoric elements:
- Thiophene ring: A sulfur-containing heterocycle known for electronic delocalization and bioactivity .
- 4-Fluorophenyl group: Fluorine’s electron-withdrawing nature improves metabolic stability and membrane permeability .
While direct biological data for this compound is absent in the provided evidence, its structural analogs (e.g., thiophene-3-carboxylates with chlorophenyl or morpholinyl substituents) demonstrate >95% purity via HPLC, suggesting robust synthetic protocols .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21FN2O3S/c1-2-35-29(34)26-23(18-12-14-20(30)15-13-18)17-36-28(26)32-27(33)22-16-25(19-8-4-3-5-9-19)31-24-11-7-6-10-21(22)24/h3-17H,2H2,1H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRTFLNFFSSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring , a quinoline moiety , and a carboxamide functional group , which contribute to its unique biological profile. The presence of the fluorophenyl group is particularly noteworthy, as fluorine substitution can enhance metabolic stability and influence the compound's interaction with biological targets.
Antiproliferative Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and colon cancer cells. These findings suggest its potential as a lead compound for cancer therapy.
In vitro studies have shown that the compound can inhibit cell proliferation effectively, with IC50 values indicating its potency in suppressing the growth of cancer cells. The mechanism of action may involve the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer cell survival.
The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with certain enzymes or receptors involved in cancer pathways. Techniques such as molecular docking and surface plasmon resonance are being employed to elucidate these interactions further.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and activities of related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Contains a fluorophenyl group | Antiproliferative activity | Fluorine substitution enhances metabolic stability |
| Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate | Nitro group substitution | Anticancer properties | Nitro group may enhance reactivity |
| Methyl 4-ethyl-5-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate | Contains an ethyl group | Potentially similar biological effects | Ethyl vs. methyl substitution affects solubility |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinoline derivatives, including those related to this compound. For example:
- Anticancer Activity : A study evaluated the anticancer properties of various quinoline derivatives, revealing that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and colon cancer cells (HT-29). The study highlighted the importance of functional groups in modulating biological activity .
- Mechanistic Insights : Research utilizing high-throughput screening identified small molecules that induce Oct3/4 expression, suggesting potential applications in stem cell biology and regenerative medicine . While not directly linked to the compound , these findings underscore the relevance of quinoline derivatives in diverse biological contexts.
- Inhibition Studies : Other studies have demonstrated that certain quinoline derivatives act as selective inhibitors of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes and cancer progression . This suggests that this compound could also exhibit anti-inflammatory properties worth exploring.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related thiophene-3-carboxylates, focusing on substituents, molecular properties, and synthetic strategies.
Substituent Variations and Molecular Properties
Structural and Functional Insights
- Quinoline vs. Quinoxaline: The target’s 2-phenylquinoline group offers a planar aromatic system distinct from the bicyclic quinoxaline in , which may alter DNA-binding vs. kinase-inhibitory activity.
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine’s lipophilicity .
Purity and Analytical Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
